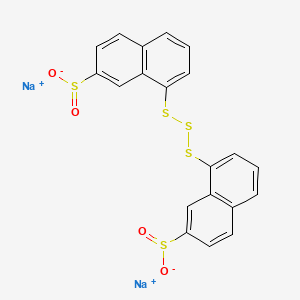
2,4-Dicyanobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dicyanobenzoic acid is an organic compound with the molecular formula C9H4N2O2. It is a derivative of benzoic acid, characterized by the presence of two cyano groups (-CN) attached to the benzene ring at the 2 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dicyanobenzoic acid typically involves the nitration of benzoic acid followed by the reduction of the nitro groups to amino groups, and subsequent diazotization and cyanation. One common method includes:
Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,4-dinitrobenzoic acid.
Reduction: The nitro groups in 2,4-dinitrobenzoic acid are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2,4-diaminobenzoic acid.
Diazotization and Cyanation: The amino groups are then diazotized using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to introduce the cyano groups, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dicyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,4-Dicarboxybenzoic acid.
Reduction: 2,4-Diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dicyanobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-dicyanobenzoic acid involves its ability to interact with various molecular targets through its cyano groups. These interactions can include coordination with metal ions, hydrogen bonding, and participation in nucleophilic and electrophilic reactions. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxybenzoic acid:
2,4-Dichlorobenzoic acid: Contains chlorine atoms instead of cyano groups.
2,4-Diaminobenzoic acid: Has amino groups instead of cyano groups.
Uniqueness: 2,4-Dicyanobenzoic acid is unique due to the presence of cyano groups, which impart distinct reactivity and properties compared to its analogs. The cyano groups make it a versatile intermediate in organic synthesis and provide unique coordination chemistry properties.
Eigenschaften
CAS-Nummer |
64576-62-1 |
|---|---|
Molekularformel |
C9H4N2O2 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
2,4-dicyanobenzoic acid |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3H,(H,12,13) |
InChI-Schlüssel |
PWLRRTBZBBCBJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

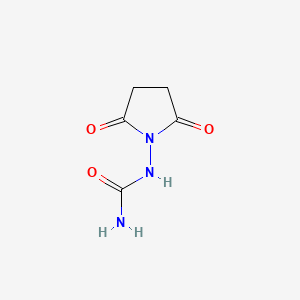

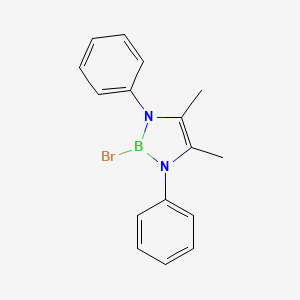
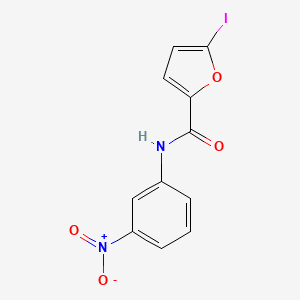
arsane](/img/structure/B14494510.png)
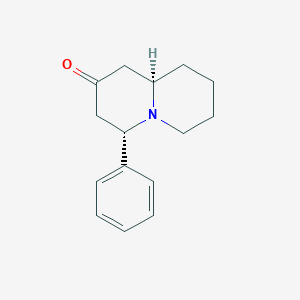
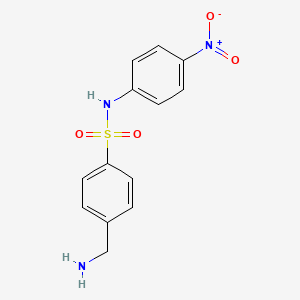

![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)

